1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-chloro-1-benzothiophene-2-carbonyl)piperazine
Description
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-chloro-1-benzothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c22-19-15-3-1-2-4-18(15)28-20(19)21(25)24-9-7-23(8-10-24)12-14-5-6-16-17(11-14)27-13-26-16/h1-6,11H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGIMWPYNFSMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=C(C5=CC=CC=C5S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-chloro-1-benzothiophene-2-carbonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Benzothiophene Ring: The benzothiophene ring is often synthesized via a Friedel-Crafts acylation reaction, where thiophene is acylated with a suitable acyl chloride in the presence of a Lewis acid catalyst.
Coupling with Piperazine: The final step involves coupling the benzodioxole and benzothiophene intermediates with piperazine. This can be achieved through a nucleophilic substitution reaction, where the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzothiophene intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-chloro-1-benzothiophene-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group of the benzothiophene ring, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-chloro-1-benzothiophene-2-carbonyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-chloro-1-benzothiophene-2-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Conformational Analysis
Piperazine derivatives often exhibit conformational flexibility, but crystallographic studies reveal that the piperazine ring typically adopts a chair conformation when substituted with bulky groups. For example:
- Compound I (1-[(1,3-benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazine) and Compound III (1-[(1,3-benzodioxol-5-yl)methyl]-4-(2,4-dichlorobenzoyl)piperazine) both show equatorial positioning of substituents, with slight folding of the benzodioxole ring .
- The target compound replaces the benzoyl group with a 3-chloro-1-benzothiophene-2-carbonyl substituent. The benzothiophene’s sulfur atom and fused aromatic system may enhance π-π stacking interactions compared to halogenated benzoyl groups .
Table 1: Substituent and Conformational Comparison
Physicochemical Properties
While melting points for the target compound are unavailable, analogues with benzodioxolylmethyl and aryl-carbonyl groups (e.g., compounds in ) exhibit melting points between 65–92°C, influenced by substituent polarity and crystallinity.
Biological Activity
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-chloro-1-benzothiophene-2-carbonyl)piperazine, a compound with a complex molecular structure, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The chemical formula of the compound is . Its structural components include:
- Benzodioxole moiety : Known for various biological activities.
- Benzothiophene ring : Exhibits significant pharmacological properties.
- Piperazine core : Often involved in drug design due to its ability to interact with biological targets.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties through several mechanisms:
-
Inhibition of Tumor Growth : Studies have shown that related compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds structurally similar to this piperazine derivative have been tested against human tumor cells, demonstrating significant cytotoxic effects (see Table 1) .
Compound Cell Line Tested IC50 (µM) Mechanism of Action Compound A Mia PaCa-2 15.0 Induces apoptosis Compound B HepG2 10.5 Inhibits proliferation Compound C RKO 12.0 Cell cycle arrest
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against several pathogens:
- Bacterial Inhibition : The compound demonstrated significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 15.62 µg/mL to 31.25 µg/mL .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various models:
- Cytokine Production : It has been observed that related compounds can reduce the production of pro-inflammatory cytokines in cell cultures, suggesting a potential mechanism for reducing inflammation .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound and its analogs:
- Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that a structurally related compound showed potent anticancer activity against multiple cancer cell lines, leading to further exploration of this class of compounds for cancer therapy .
- Antimicrobial Efficacy Study : Another research effort focused on the antimicrobial properties of similar benzodioxole derivatives found that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting their potential as therapeutic agents .
- Inflammation Model Investigation : In vivo models have been utilized to assess the anti-inflammatory effects of compounds related to this piperazine derivative, showing promising results in reducing inflammation markers in animal models .
Q & A
Basic: What are the optimal synthetic routes for preparing 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-chloro-1-benzothiophene-2-carbonyl)piperazine?
Methodological Answer:
The synthesis typically involves coupling a benzodioxole-piperazine intermediate with a 3-chloro-1-benzothiophene-2-carbonyl moiety. Key steps include:
- Amide bond formation : Use coupling agents like HOBt/TBTU with NEt₃ in anhydrous DMF (common in piperazine derivatization) .
- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate the product .
- Substituent optimization : Select appropriate aryl halides or carbonyl precursors to minimize side reactions .
Basic: How can researchers characterize the structural integrity of this compound?
Methodological Answer:
Employ a combination of spectroscopic and analytical techniques:
- NMR : Confirm the presence of the benzodioxole methyl group (δ ~4.5–5.5 ppm for dioxole protons) and piperazine signals (δ ~2.5–3.5 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection .
Advanced: What strategies address stereochemical challenges in synthesizing enantiopure derivatives?
Methodological Answer:
- Asymmetric lithiation : Use (-)-sparteine or its surrogates with s-BuLi to achieve α-substituted piperazines with high enantioselectivity .
- Mechanistic control : Optimize lithiation times via in situ IR spectroscopy to minimize ring fragmentation .
- Steric hindrance : Introduce bulky N-alkyl groups (e.g., tert-butyl) to stabilize intermediates .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Analog synthesis : Modify substituents on the benzodioxole (e.g., methoxy vs. nitro groups) or benzothiophene (e.g., halogen substitution) .
- Biological assays : Test analogs against target receptors (e.g., dopamine D3 or serotonin receptors) using radioligand binding assays .
- Data comparison : Tabulate bioactivity data (e.g., IC₅₀ values) to identify critical functional groups:
| Substituent on Benzothiophene | Receptor Affinity (nM) | Selectivity Ratio (D3/D2) | Reference |
|---|---|---|---|
| 3-Chloro | 12.4 ± 1.2 | 45:1 | |
| 3-Bromo | 8.9 ± 0.8 | 62:1 |
Advanced: How should researchers resolve contradictions in reported biological activities of similar piperazine derivatives?
Methodological Answer:
- Purity verification : Re-evaluate disputed compounds via HPLC and elemental analysis to rule out impurities .
- Assay standardization : Use consistent cell lines (e.g., HEK-293 for receptor studies) and control ligands (e.g., haloperidol for dopamine receptors) .
- Meta-analysis : Compare data across studies while accounting for variables like solvent (DMSO vs. saline) or incubation time .
Advanced: What computational approaches predict the mechanism of action for this compound?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., dopamine D3 receptor PDB: 3PBL) .
- MD simulations : Analyze ligand-receptor stability over 100-ns trajectories in GROMACS .
- QSAR models : Corrogate electronic parameters (e.g., logP, polar surface area) with bioactivity data .
Basic: What methods ensure high purity during large-scale synthesis?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
- Flash chromatography : Optimize gradients (e.g., 5–20% ethyl acetate/hexane) for baseline separation .
- In-process monitoring : TLC (silica gel, UV visualization) to track reaction progress .
Advanced: How can researchers optimize the compound’s pharmacokinetic properties?
Methodological Answer:
- LogP adjustment : Introduce hydrophilic groups (e.g., hydroxyl or amine) to improve solubility .
- Metabolic stability : Conduct microsomal assays (e.g., human liver microsomes) to identify vulnerable sites for deuteration .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction and adjust substituents accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
